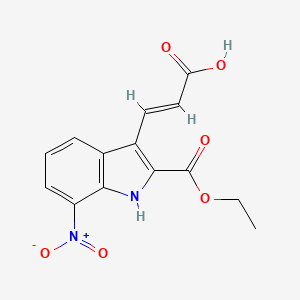

Ethyl 3-(2-carboxy-vinyl)-7-nitro-1H-indole-2-carboxylate

CAS No.: 885273-57-4

Cat. No.: VC3318947

Molecular Formula: C14H12N2O6

Molecular Weight: 304.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885273-57-4 |

|---|---|

| Molecular Formula | C14H12N2O6 |

| Molecular Weight | 304.25 g/mol |

| IUPAC Name | 3-(2-ethoxycarbonyl-7-nitro-1H-indol-3-yl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C14H12N2O6/c1-2-22-14(19)13-9(6-7-11(17)18)8-4-3-5-10(16(20)21)12(8)15-13/h3-7,15H,2H2,1H3,(H,17,18) |

| Standard InChI Key | DNMDEADYSRIRKS-UHFFFAOYSA-N |

| Isomeric SMILES | CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)[N+](=O)[O-])/C=C/C(=O)O |

| SMILES | CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)[N+](=O)[O-])C=CC(=O)O |

| Canonical SMILES | CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)[N+](=O)[O-])C=CC(=O)O |

Introduction

Chemical Properties and Identifiers

Structural Characteristics

Ethyl 3-(2-carboxy-vinyl)-7-nitro-1H-indole-2-carboxylate belongs to the class of substituted indole compounds featuring multiple functional groups. The indole core consists of a benzene ring fused to a pyrrole ring, creating a bicyclic heterocyclic structure. This particular derivative is characterized by the presence of four key functional groups: a nitro group at position 7, a carboxylic acid-containing vinyl chain at position 3, an ethyl ester at position 2, and the essential N-H group of the indole ring system.

Chemical Identifiers and Basic Properties

The compound can be identified through various chemical identifiers, as detailed in the following table:

| Property | Value |

|---|---|

| CAS Registry Number | 885273-57-4 |

| Molecular Formula | C₁₄H₁₂N₂O₆ |

| Molecular Weight | 304.25 g/mol |

| Catalog Number | 63185 (Capot Chemical) |

The compound's structure incorporates both electron-withdrawing groups (nitro and carboxylate functionalities) and electron-donating portions, creating a molecule with potentially interesting electronic properties. The presence of the carboxylic acid group on the vinyl substituent also introduces potential for hydrogen bonding and acid-base interactions, which may influence its solubility profile and reactivity patterns .

Synthesis Methods

General Synthetic Approaches

While the search results don't provide a specific synthesis method for Ethyl 3-(2-carboxy-vinyl)-7-nitro-1H-indole-2-carboxylate, synthesis approaches for structurally related indole derivatives can provide insight into potential synthetic routes. Based on similar compounds, the synthesis likely involves multi-step procedures starting with appropriately functionalized indole precursors.

Structural Analysis and Comparisons

Key Structural Features

The compound's molecular structure incorporates several significant features that contribute to its chemical behavior:

-

The indole core provides a rigid, planar framework with aromatic character

-

The 7-nitro group is strongly electron-withdrawing, potentially influencing the electronic distribution across the molecule

-

The 3-(2-carboxy-vinyl) group extends the conjugation of the system while providing a carboxylic acid functionality

-

The ethyl ester at position 2 introduces another carbonyl group and provides potential for further derivatization

Comparison with Related Compounds

Several structurally related compounds appear in the literature, allowing for meaningful comparisons:

| Compound | Molecular Formula | Molecular Weight | Key Difference |

|---|---|---|---|

| Ethyl 3-(2-carboxy-vinyl)-7-nitro-1H-indole-2-carboxylate | C₁₄H₁₂N₂O₆ | 304.25 g/mol | Reference compound |

| Ethyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylate | C₁₄H₁₂FNO₄ | 277.25 g/mol | 5-fluoro instead of 7-nitro |

| Ethyl 7-nitro-1H-indole-2-carboxylate | C₁₁H₁₀N₂O₄ | 234.21 g/mol | Lacks the 3-(2-carboxy-vinyl) group |

| 3-(2-carboxyethyl)-4-ethyl-7-nitro-1H-indole-2-carboxylic acid | C₁₄H₁₄N₂O₆ | (Not specified) | Has free carboxylic acid instead of ethyl ester and additional substitution |

The structural differences between these compounds, particularly the position and nature of the substituents, likely lead to significant variations in their physical properties, chemical reactivity, and potential biological activities .

Analytical Characterization

Standard Analytical Methods

Typical analytical methods for characterizing compounds like Ethyl 3-(2-carboxy-vinyl)-7-nitro-1H-indole-2-carboxylate include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

-

Infrared (IR) spectroscopy

-

Mass Spectrometry (MS)

-

High-Performance Liquid Chromatography (HPLC)

-

Elemental Analysis

The search results indicate that for similar indole compounds, purity assessments typically target at least 98% purity, which would likely be applicable to this compound as well .

Research Significance and Future Directions

Current Research Status

The limited information available about Ethyl 3-(2-carboxy-vinyl)-7-nitro-1H-indole-2-carboxylate in the search results suggests that it may be a specialized research compound with relatively focused applications. Its commercial availability from chemical suppliers indicates it has recognized utility in research settings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume